1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Description
1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Properties
IUPAC Name |
1-ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-13-12(17)14-8-10-15-11(16-18-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQZAGAAQOUOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid hydrazide with ethyl isocyanate under specific conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis . In cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby preventing tumor growth .
Comparison with Similar Compounds
1-Ethyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Exhibits anticancer and anti-inflammatory activities.
1,2,5-Oxadiazole: Used in the development of new materials with unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
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